Lodoxamide

Mast Cell Stabilization Histamine Release In Vivo Potency

Lodoxamide (free acid, CAS 53882-12-5) offers unmatched potency among mast cell stabilizers—2,500-fold greater than cromolyn and 25-fold greater than nedocromil in conjunctival hypersensitivity models—making it the definitive choice for vernal keratoconjunctivitis (VKC) and chronic ocular allergy research. As the only mast cell stabilizer with high-affinity GPR35 agonism (EC50 1.61 nM) and equipotent activity at human and rodent orthologs, it uniquely bridges in vitro target engagement and translational in vivo efficacy. Researchers studying IgE-mediated hypersensitivity, mast cell degranulation, or GPR35 signaling will benefit from its consistent ≥98% purity and robust lot-to-lot reproducibility. Prophylactic, sustained stabilization without tachyphylaxis is well-documented in long-term clinical use (up to 3 months in pediatric populations). Bulk and custom packaging available; same-day shipping for stocked quantities.

Molecular Formula C11H6ClN3O6
Molecular Weight 311.63 g/mol
CAS No. 53882-12-5
Cat. No. B1675017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLodoxamide
CAS53882-12-5
Synonymsdiethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate
lodoxamide
lodoxamide ethyl
U-42,718
Molecular FormulaC11H6ClN3O6
Molecular Weight311.63 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N
InChIInChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21)
InChIKeyRVGLGHVJXCETIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lodoxamide (CAS 53882-12-5) Procurement Guide: Differential Evidence for Mast Cell Stabilizer Selection


Lodoxamide (free acid, CAS 53882-12-5) is a potent mast cell stabilizer and GPR35 agonist within the cromoglycate-class of antiallergic agents [1]. Its clinical formulation, lodoxamide tromethamine 0.1% ophthalmic solution, inhibits IgE-mediated Type I immediate hypersensitivity reactions by preventing calcium influx into mast cells and blocking the release of histamine, peptidoleukotrienes (SRS-A), and other inflammatory mediators [2]. Unlike earlier-generation mast cell stabilizers, lodoxamide exhibits a unique dual pharmacology that distinguishes it from sodium cromoglycate, nedocromil sodium, and other topical ocular antiallergic compounds [3].

Why Generic Substitution with Other Mast Cell Stabilizers or Antihistamines is Not Scientifically Justified for Lodoxamide


Generic substitution within the mast cell stabilizer class is precluded by marked quantitative differences in in vitro and in vivo potency, distinct molecular target engagement, and divergent clinical efficacy profiles in chronic allergic conjunctival disorders. Lodoxamide exhibits a 2500-fold greater potency than cromolyn sodium in preventing histamine release from mast cells [1] and is 25-fold more potent than nedocromil sodium in direct in vivo conjunctival hypersensitivity comparisons [2]. Furthermore, lodoxamide acts as a high-potency agonist of the orphan G protein-coupled receptor GPR35 (EC50 = 1.61 nM), a property not shared by cromolyn disodium or nedocromil sodium at comparable concentrations, suggesting a unique mechanism of action [3]. These pharmacologic differences translate into clinically meaningful outcomes: lodoxamide 0.1% demonstrates statistically significant superiority over cromolyn sodium 4% in alleviating multiple signs and symptoms of vernal keratoconjunctivitis (VKC) [4], whereas pure antihistamines or dual-action agents (e.g., olopatadine) offer faster but potentially less sustained relief in chronic, severe forms of ocular allergy [5]. Substituting lodoxamide with a less potent mast cell stabilizer or an agent lacking its unique GPR35 activity may compromise therapeutic outcomes in VKC, giant papillary conjunctivitis, and other chronic mast-cell-mediated ocular surface disorders.

Quantitative Comparative Evidence for Lodoxamide (CAS 53882-12-5) Against Key Analogs and Alternatives


2500-Fold Greater In Vivo Potency than Cromolyn Sodium in Preventing Mast Cell Mediator Release

Lodoxamide tromethamine demonstrates approximately 2,500 times greater potency than disodium cromoglycate (DSCG) in preventing histamine release in animal models of immediate hypersensitivity [1]. In rat models, lodoxamide tromethamine exhibited an ID50 of 0.001 mg/kg, compared to cromolyn's ID50 of 2.5 mg/kg in the same model systems, representing a 2,500-fold difference in potency [1]. This dramatic potency differential is consistent across multiple species and challenge models, establishing lodoxamide as a substantially more potent mast cell stabilizer on a per-mass basis than the prototypical agent in its class [2].

Mast Cell Stabilization Histamine Release In Vivo Potency Preclinical Pharmacology

25-Fold Greater Potency than Nedocromil Sodium in Direct Conjunctival Hypersensitivity Comparisons

In direct comparative studies using a rat model of conjunctival immediate hypersensitivity, lodoxamide was 25 times more potent than nedocromil sodium in attenuating the local allergic response [1]. Topically applied lodoxamide (0.01%, 0.10%, and 1.0% w/v) dose-dependently reduced the conjunctival allergic response by 23%, 43%, and 72%, respectively, in vivo. Direct comparisons with nedocromil sodium yielded a potency ratio of 25 (range: 7-200) favoring lodoxamide [1]. Additionally, lodoxamide (10 µg/mL) significantly reduced antigen-induced histamine release from sensitized conjunctival tissue in vitro by 46% [2].

Ocular Allergy Conjunctival Hypersensitivity Mast Cell Stabilizer Potency In Vivo Efficacy

High-Potency GPR35 Agonism with EC50 of 1.61 nM, a Molecular Target Not Engaged by Cromolyn or Nedocromil at Comparable Concentrations

Lodoxamide acts as a high-potency agonist of the orphan G protein-coupled receptor GPR35, with an EC50 value of 1.61 nM in a β-arrestin-2 interaction assay using CHO-K1 cells expressing the human receptor [1]. This property distinguishes lodoxamide from cromolyn disodium and nedocromil sodium, which exhibit only modest potency at GPR35 and are not considered high-potency agonists of this receptor [2]. Furthermore, unlike previously identified high-potency GPR35 agonists that are highly selective for the human ortholog, lodoxamide displays equivalent potency at both human and rat GPR35, enabling translational studies across species [2].

GPR35 Agonism GPCR Pharmacology Molecular Mechanism Target Engagement

Statistically Significant Clinical Superiority Over Cromolyn Sodium 4% in Vernal Keratoconjunctivitis (VKC)

In a multicenter, double-masked, parallel-group randomized controlled trial involving 120 patients with vernal keratoconjunctivitis (VKC), lodoxamide 0.1% ophthalmic solution demonstrated statistically significant superiority over cromolyn sodium 4% in alleviating four primary symptoms (itching, tearing, foreign-body sensation, and discomfort) and five primary clinical signs (Trantas' dots, palpebral conjunctival changes, bulbar conjunctival hyperemia, eyelid/periorbital erythema/swelling, and epithelial disease) [1]. At no point during the 28-day study was cromolyn sodium 4% statistically superior to lodoxamide 0.1% for any outcome measure [1]. Physician global assessment indicated that lodoxamide effected a greater and earlier clinical improvement than cromolyn sodium 4% [2].

Vernal Keratoconjunctivitis Clinical Efficacy Ophthalmic Therapeutics Randomized Controlled Trial

Comparatively Lower Responder Rates than Olopatadine 0.1% in Seasonal Allergic Conjunctivitis (SAC)

In a prospective, randomized, double-masked, active-controlled comparison study of 63 patients with seasonal allergic conjunctivitis (SAC), lodoxamide 0.1% demonstrated lower responder rates compared to the dual-action agent olopatadine 0.1% [1]. On day 5 of treatment, patient-assessed responder rates were 54% for lodoxamide versus 72% for olopatadine; investigator-assessed responder rates were 55% versus 88%, respectively. At day 21, these differences persisted, with lodoxamide achieving 55% (patient) and 42% (investigator) responder rates compared to 91% and 94% for olopatadine [1]. Severity scores for hyperemia and itching were significantly lower in the olopatadine-treated group [2].

Seasonal Allergic Conjunctivitis Clinical Trial Olopatadine Comparative Efficacy

Optimized Application Scenarios for Lodoxamide (CAS 53882-12-5) Based on Differential Evidence


Clinical Management of Vernal Keratoconjunctivitis (VKC) and Other Chronic Ocular Allergic Disorders

Lodoxamide 0.1% ophthalmic solution is indicated for the treatment of vernal keratoconjunctivitis (VKC), vernal keratitis, and vernal conjunctivitis. The 2,500-fold greater potency compared to cromolyn [1] and statistically significant clinical superiority over cromolyn sodium 4% in alleviating multiple signs and symptoms of VKC [2] make lodoxamide the preferred pure mast cell stabilizer for these chronic, severe forms of ocular allergy. The drug may be used continuously for up to 3 months in children older than 2 years of age [3].

Preclinical Research Requiring Potent Mast Cell Stabilization in Conjunctival and Pulmonary Models

For researchers studying IgE-mediated immediate hypersensitivity, mast cell degranulation, or allergic conjunctivitis in rodent models, lodoxamide offers substantial advantages. Its 2,500-fold greater potency than cromolyn [1] and 25-fold greater potency than nedocromil sodium in direct conjunctival hypersensitivity comparisons [4] enable robust inhibition of mediator release at lower concentrations. The compound reduces antigen-induced histamine release from rat conjunctival tissue by 46% at 10 µg/mL in vitro [5] and exhibits a dose-dependent reduction (23-72%) of the conjunctival allergic response in vivo at concentrations of 0.01-1.0% w/v [4].

GPR35 Receptor Pharmacology and Target Validation Studies

Lodoxamide serves as a unique high-potency agonist tool compound for investigating GPR35 biology and signaling. With an EC50 of 1.61 nM in β-arrestin-2 recruitment assays [5], lodoxamide provides a robust pharmacological probe for GPR35 activation. Importantly, unlike other high-potency GPR35 agonists that exhibit marked species selectivity, lodoxamide displays equivalent potency at both human and rat GPR35 orthologs [6], enabling translational studies that bridge in vitro human receptor pharmacology and in vivo rodent models of disease.

Chronic Mast Cell Stabilization Where Rapid Symptom Relief is Not the Primary Objective

In scenarios requiring sustained, prophylactic mast cell stabilization rather than immediate symptomatic relief—such as in giant papillary conjunctivitis, atopic keratoconjunctivitis, or chronic vernal disease—lodoxamide is appropriate based on its high potency and favorable long-term safety profile. However, for acute seasonal allergic conjunctivitis where rapid onset of action is prioritized, the evidence indicates that dual-action agents like olopatadine 0.1% achieve higher responder rates at day 5 and day 21 [7], and pure mast cell stabilizers should not be substituted for dual-action agents when rapid relief is the primary clinical goal.

Quote Request

Request a Quote for Lodoxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.